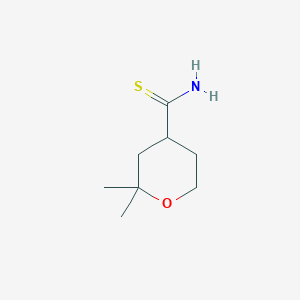2,2-dimethyltetrahydro-2H-pyran-4-carbothioamide
CAS No.: 84125-26-8
Cat. No.: VC5979065
Molecular Formula: C8H15NOS
Molecular Weight: 173.27
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84125-26-8 |
|---|---|
| Molecular Formula | C8H15NOS |
| Molecular Weight | 173.27 |
| IUPAC Name | 2,2-dimethyloxane-4-carbothioamide |
| Standard InChI | InChI=1S/C8H15NOS/c1-8(2)5-6(7(9)11)3-4-10-8/h6H,3-5H2,1-2H3,(H2,9,11) |
| Standard InChI Key | CALPJUFDEFFSDI-UHFFFAOYSA-N |
| SMILES | CC1(CC(CCO1)C(=S)N)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound’s IUPAC name is 2,2-dimethyloxane-4-carbothioamide, reflecting its tetrahydropyran backbone and functional groups. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NOS |
| Molecular Weight | 173.27 g/mol |
| CAS Number | 84125-26-8 |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The carbothioamide group (-C(S)NH₂) distinguishes it from its carboxylic acid analog (CAS No. 52916-16-2), which has a -COOH group instead . This substitution impacts polarity, hydrogen-bonding capacity, and potential biological interactions.
Synthesis and Preparation
Synthetic Pathways
The primary synthesis route involves derivatizing 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid or its precursors. A common method includes:
-
Activation of the Carboxylic Acid: Treatment with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
-
Thioamide Formation: Reaction with ammonium thiocyanate (NH₄SCN) or primary/secondary amines to introduce the -C(S)NH₂ group.
This approach mirrors strategies used for analogous compounds, though specific reaction conditions (e.g., temperature, solvent) remain undocumented for this molecule.
Comparative Synthesis with Carboxylic Acid Analog
The carboxylic acid analog (CAS No. 52916-16-2) is synthesized via a multi-step process starting from ethyl bromide, involving Sonogashira coupling, Kucherov hydration, Darzens reaction, and oxidation . Key steps include:
-
Kucherov Reaction: Hydration of alkynes to ketones using mercury-based catalysts.
-
Oxidation: Conversion of aldehydes to carboxylic acids using potassium permanganate .
While these methods are well-established for the carboxylic acid, adapting them for the carbothioamide would require substituting oxidation steps with thiourea or phosphorus pentasulfide (P₄S₁₀) treatments.
Physicochemical Properties
Spectral Data
No experimental NMR, IR, or mass spectra have been published. Theoretical predictions suggest:
-
¹H NMR: Signals for methyl groups (δ ~1.2–1.4 ppm), tetrahydropyran protons (δ ~3.5–4.0 ppm), and NH₂ protons (δ ~6.0–7.0 ppm).
-
IR: Stretching vibrations for C=S (~1200 cm⁻¹) and N-H (~3300 cm⁻¹).
Comparison with Related Compounds
| Compound | Functional Group | Key Applications |
|---|---|---|
| 2,2-Dimethyltetrahydro-2H-pyran-4-carbothioamide | -C(S)NH₂ | Potential catalysis, pharma |
| 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid | -COOH | Pharma intermediates |
The carboxylic acid analog has a higher polarity (logP ~1.2) compared to the carbothioamide (estimated logP ~2.5), affecting bioavailability and solubility .
Research Challenges and Future Directions
Knowledge Gaps
-
Synthetic Optimization: Current methods lack yield and purity data.
-
Biological Profiling: No in vitro or in vivo studies exist to confirm hypothesized activities.
-
Toxicity: Safety profiles remain uncharacterized.
Recommended Studies
-
Structure-Activity Relationships (SAR): Modify the thioamide group to assess impact on bioactivity.
-
Catalytic Applications: Screen metal complexes for Suzuki-Miyaura or Heck reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume